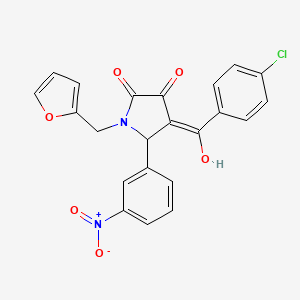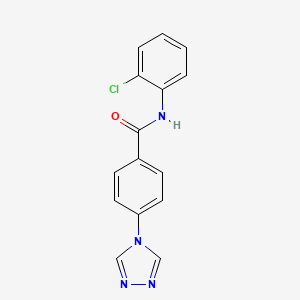![molecular formula C12H12N4O3 B5365613 ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)
ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate, commonly known as EPIC, is a synthetic compound that has been used extensively in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. EPIC has been studied for its potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Mecanismo De Acción
EPIC is a potent inhibitor of ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate, which is involved in the regulation of inflammation and immune response. By inhibiting this compound, EPIC increases the levels of cyclic adenosine monophosphate (cAMP) in immune cells, which leads to a reduction in the production of pro-inflammatory cytokines and chemokines. This results in a decrease in inflammation and immune response in the affected tissues.
Biochemical and Physiological Effects:
EPIC has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-inflammatory effects, EPIC has been shown to have antioxidant properties and to improve mitochondrial function. EPIC has also been shown to reduce oxidative stress and to improve endothelial function, which may have implications for the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPIC has a number of advantages for use in lab experiments. It is a highly specific inhibitor of ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate and has been extensively studied for its mechanism of action and potential therapeutic applications. However, EPIC also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, the optimal dosage and duration of treatment with EPIC may vary depending on the disease being treated and the specific experimental model being used.
Direcciones Futuras
There are a number of potential future directions for research on EPIC. One area of interest is the development of more selective inhibitors of ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate that may have fewer side effects than EPIC. Another area of interest is the use of EPIC in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to better understand the optimal dosage and duration of treatment with EPIC in different disease models. Finally, there is a need for clinical trials to evaluate the safety and efficacy of EPIC in humans.
Métodos De Síntesis
The synthesis of EPIC involves a series of chemical reactions starting with the reaction of 2-aminopyridine with ethyl chloroformate to form ethyl 2-(2-pyridinylamino)acetate. This intermediate is then reacted with imidazole-5-carboxylic acid to form EPIC. The synthesis of EPIC has been extensively studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
EPIC has been extensively studied for its potential therapeutic applications in a variety of diseases. In asthma and COPD, EPIC has been shown to reduce airway inflammation and improve lung function in preclinical models. In IBD, EPIC has been shown to reduce intestinal inflammation and improve gut barrier function. EPIC has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit neuroinflammation.
Propiedades
IUPAC Name |
ethyl 4-(pyridin-2-ylcarbamoyl)-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-2-19-12(18)10-9(14-7-15-10)11(17)16-8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHFAQEHGHOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5365530.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![(3S*,5R*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5365555.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylacetamide](/img/structure/B5365566.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)
![ethyl 3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B5365614.png)

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5365625.png)

![2-({2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5365642.png)